molecular formula C16H15F2NO3 B268185 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

カタログ番号 B268185
分子量: 307.29 g/mol
InChIキー: KBKDDINEOBFNPU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is also known as MK-1775 and is a selective small molecule inhibitor of the checkpoint kinase 1 (Chk1).

作用機序

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide selectively inhibits Chk1, a checkpoint kinase that plays a crucial role in the DNA damage response pathway. Chk1 inhibition leads to the accumulation of DNA damage, resulting in cell cycle arrest and cell death. Additionally, it has been shown to enhance the efficacy of DNA-damaging agents by preventing DNA repair and inducing apoptosis.
Biochemical and Physiological Effects
2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. Additionally, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

実験室実験の利点と制限

One of the major advantages of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is its ability to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy. Additionally, it has been shown to enhance the efficacy of various chemotherapeutic agents and radiation therapy. However, one of the limitations of using this compound in lab experiments is its potential toxicity to normal cells. Therefore, careful dose optimization and toxicity studies are necessary before using this compound in clinical trials.

将来の方向性

There are several potential future directions for 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide research. One potential direction is to explore its efficacy in combination with other targeted therapies such as PARP inhibitors, which have also been shown to sensitize cancer cells to DNA-damaging agents. Additionally, further studies are needed to optimize the dosing and toxicity of this compound in preclinical and clinical trials. Furthermore, its potential use in combination with immunotherapy for cancer treatment is an area of active research. Finally, its potential use in other diseases such as neurodegenerative disorders and viral infections is an area of potential future research.
Conclusion
In conclusion, 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide is a promising compound with potential therapeutic applications in cancer treatment. Its selective inhibition of Chk1 makes it a promising candidate for personalized cancer therapy. Additionally, its ability to enhance the efficacy of various chemotherapeutic agents and radiation therapy makes it a valuable addition to cancer treatment regimens. However, further studies are needed to optimize its dosing and toxicity in preclinical and clinical trials.

合成法

The synthesis of 2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide involves the reaction of 2,4-difluoro-5-nitrobenzoic acid with 4-(2-methoxyethoxy)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the desired product, which can be purified using various techniques such as column chromatography, recrystallization, or HPLC.

科学的研究の応用

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to enhance the efficacy of various chemotherapeutic agents such as gemcitabine, cisplatin, and doxorubicin. Additionally, it has been shown to sensitize cancer cells to radiation therapy, leading to increased cell death. Furthermore, it has been shown to selectively target cancer cells with DNA damage response defects, making it a promising candidate for personalized cancer therapy.

特性

製品名

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

分子式

C16H15F2NO3

分子量

307.29 g/mol

IUPAC名

2,4-difluoro-N-[4-(2-methoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C16H15F2NO3/c1-21-8-9-22-13-5-3-12(4-6-13)19-16(20)14-7-2-11(17)10-15(14)18/h2-7,10H,8-9H2,1H3,(H,19,20)

InChIキー

KBKDDINEOBFNPU-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

正規SMILES

COCCOC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)F)F

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。